2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
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Overview
Description
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid is a complex organic compound with a molecular formula of C24H25NO5 and a molecular weight of 407.47 g/mol . This compound is notable for its unique spirocyclic structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[45]decane-4-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing reactive sites that can participate in further chemical reactions. This compound can interact with enzymes, proteins, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(2S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholine-2-carboxylic acid: Similar in structure but contains a morpholine ring instead of the spirocyclic core.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-alanine: Contains an alanine derivative instead of the spirocyclic structure.
Uniqueness
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring stability and reactivity .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c26-22(27)21-13-25(15-24(21)9-11-29-12-10-24)23(28)30-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20-21H,9-15H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIJCIAJLBUJBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2155855-03-9 |
Source
|
Record name | 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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